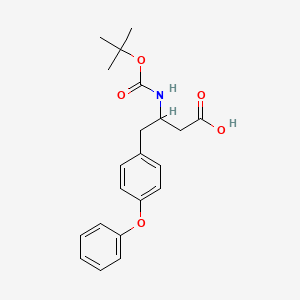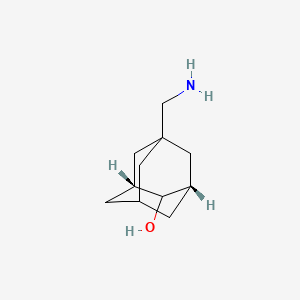
(1R,3S,5s,7s)-5-(aminomethyl)adamantan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S,5s,7s)-5-(aminomethyl)adamantan-2-ol is a derivative of adamantane, a compound known for its unique cage-like structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,5s,7s)-5-(aminomethyl)adamantan-2-ol typically involves the functionalization of adamantane. One common method is the introduction of an aminomethyl group followed by the hydroxylation of the adamantane core. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for adamantane derivatives often involve large-scale chemical reactions using optimized conditions to maximize yield and minimize costs. These methods may include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1R,3S,5s,7s)-5-(aminomethyl)adamantan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: Functional groups on the adamantane core can be substituted with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantanone derivatives, while substitution reactions can produce a variety of functionalized adamantane compounds.
Scientific Research Applications
Chemistry
In chemistry, (1R,3S,5s,7s)-5-(aminomethyl)adamantan-2-ol is studied for its unique structural properties and reactivity. It can serve as a building block for more complex molecules and materials.
Biology
In biology, this compound may be investigated for its potential as a biochemical probe or as a scaffold for drug design. Its structural features can be exploited to interact with specific biological targets.
Medicine
In medicine, adamantane derivatives are known for their antiviral and neuroprotective properties
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique structural properties.
Mechanism of Action
The mechanism of action of (1R,3S,5s,7s)-5-(aminomethyl)adamantan-2-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of viral replication or protection of neuronal cells from oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adamantane derivatives such as amantadine, memantine, and rimantadine. These compounds share the adamantane core structure but differ in their functional groups and specific applications.
Uniqueness
(1R,3S,5s,7s)-5-(aminomethyl)adamantan-2-ol is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its aminomethyl and hydroxyl groups allow for diverse chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C11H19NO |
|---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
(1R,3S)-5-(aminomethyl)adamantan-2-ol |
InChI |
InChI=1S/C11H19NO/c12-6-11-3-7-1-8(4-11)10(13)9(2-7)5-11/h7-10,13H,1-6,12H2/t7?,8-,9+,10?,11? |
InChI Key |
FQVWYKRNBLKXQJ-YFYNPKGQSA-N |
Isomeric SMILES |
C1[C@@H]2CC3(C[C@@H](C2O)CC1C3)CN |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


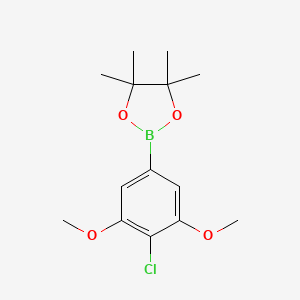
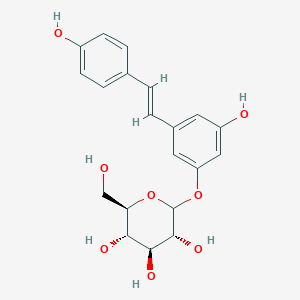

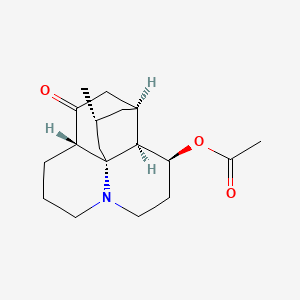
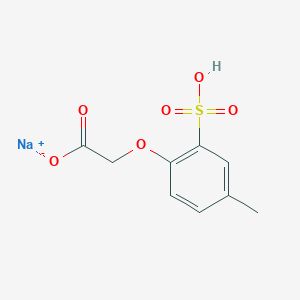
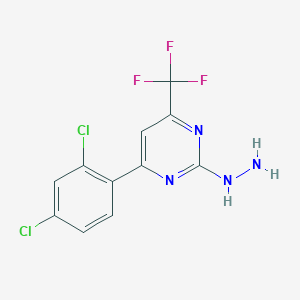
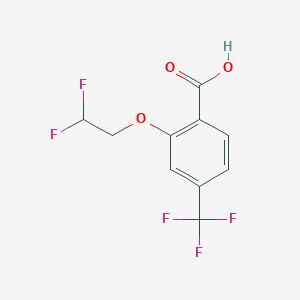
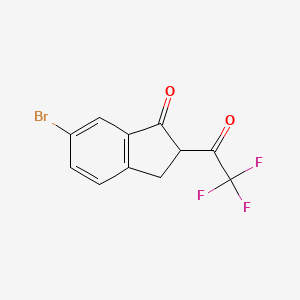
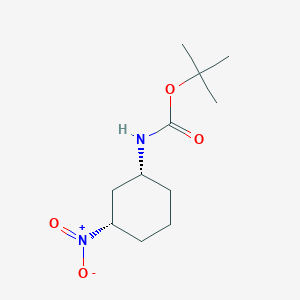
![Magnesium 4,4'-dioxido-[1,1'-biphenyl]-3,3'-dicarboxylate](/img/structure/B13728539.png)
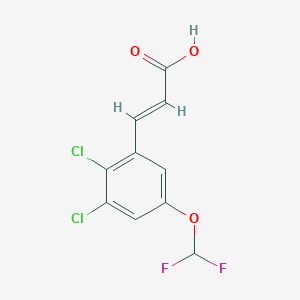
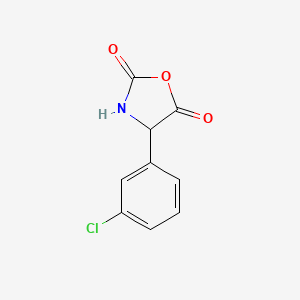
![(2R)-2-[(5-nitropyridin-2-yl)amino]-2-phenylethanol](/img/structure/B13728571.png)
